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molecular formula C7H12BrNO3 B2589314 tert-butyl N-(2-bromoacetyl)carbamate CAS No. 96394-42-2

tert-butyl N-(2-bromoacetyl)carbamate

Cat. No. B2589314
M. Wt: 238.081
InChI Key: PIBOUPWSAWJWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842813B2

Procedure details

2-Bromoacetamide (11.1 g, 80 mmol) was suspended in ethylene dichloride (130 ml) in a 250-ml round-bottomed flask fitted with a magnetic stirrer, a thermometer, and a condenser with nitrogen flow. Oxalyl chloride (9.76 ml, 112 mmol, 1.4 eq) was added slowly to the solution at room temperature with stirring. The mixture was stirred at room temperature for 30 min, and then heated to reflux for 5 hours (the suspension became a clear solution). The condenser was replaced with a distillation system, and about 35-40 ml solvent was removed with stirring. The heating mantle was withdrawn and the reaction mixture was cooled with an ice bath to 0-5° C. A solution of tert-butanol (10.7 ml, 112 mmol, 1.4 eq) in 10 ml dichloromethane was added slowly to maintain temperature below 15° C. and the mixture was stirred at 0-15° C. for 15-30 min. The reaction mixture was diluted with dichloromethane (220 ml) and washed sequentially with aqueous saturated sodium bicarbonate solution (50 ml) and water (3×80 ml) (The amount of unreacted 2-bromoacetamide in organic layer should be controlled to <1% by 1H NMR or HPLC, otherwise, continue washing with water to meet this requirement). The combined organic layers were concentrated under reduced pressure to remove about 200-250 ml solvent (A slurry was formed). Heptane (110 ml) was added and the mixture was concentrated to remove about 50-70 ml solvent at reduced pressure. Heptane (110 ml) was added and the mixture was heated to 50° C. for 30 min, and then cooled to room temperature. The mixture was stirred at room temperature for 1 hour and filtered and washed with heptane (30 ml) to afford the desired product (15.5 g, 86%) as a white crystalline solid.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
9.76 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
37.5 (± 2.5) mL
Type
reactant
Reaction Step Three
Quantity
10.7 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
110 mL
Type
reactant
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([NH2:5])=[O:4].C(Cl)(=O)[C:7](Cl)=[O:8].[C:12]([OH:16])([CH3:15])([CH3:14])[CH3:13].CCCCCCC>C(Cl)CCl.ClCCl>[C:12]([O:16][C:7](=[O:8])[NH:5][C:3](=[O:4])[CH2:2][Br:1])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
130 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
9.76 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
solvent
Quantity
37.5 (± 2.5) mL
Type
reactant
Smiles
Step Four
Name
Quantity
10.7 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
110 mL
Type
reactant
Smiles
CCCCCCC
Step Six
Name
Quantity
220 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours (the suspension
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The heating mantle was withdrawn
TEMPERATURE
Type
TEMPERATURE
Details
to maintain temperature below 15° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0-15° C. for 15-30 min
Duration
22.5 (± 7.5) min
WASH
Type
WASH
Details
washed sequentially with aqueous saturated sodium bicarbonate solution (50 ml) and water (3×80 ml) (The amount of unreacted 2-bromoacetamide in organic layer
WASH
Type
WASH
Details
otherwise, continue washing with water
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove about 200-250 ml solvent (A slurry
CUSTOM
Type
CUSTOM
Details
was formed)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove about 50-70 ml solvent at reduced pressure
ADDITION
Type
ADDITION
Details
Heptane (110 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with heptane (30 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(CBr)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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